Tert-butyl N-(4-bromo-3-chloro-2-methylphenyl)carbamate
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Overview
Description
Tert-butyl N-(4-bromo-3-chloro-2-methylphenyl)carbamate is a chemical compound with the molecular formula C18H19BrClNO2 and a molecular weight of 396.715 g/mol . This compound is part of a class of carbamates, which are widely used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-(4-bromo-3-chloro-2-methylphenyl)carbamate typically involves the reaction of 4-bromo-3-chloro-2-methylaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(4-bromo-3-chloro-2-methylphenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the aromatic ring can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted carbamates, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
Tert-butyl N-(4-bromo-3-chloro-2-methylphenyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of Tert-butyl N-(4-bromo-3-chloro-2-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-(4-bromo-2-methylphenyl)carbamate
- Tert-butyl N-(4-chloro-2-methylphenyl)carbamate
- Tert-butyl N-(4-bromo-3-chloro-2-methylphenyl)carbamate
Uniqueness
This compound is unique due to the presence of both bromine and chlorine atoms in the aromatic ring, which can influence its reactivity and biological activity. This dual halogenation can provide distinct properties compared to other similar compounds .
Properties
IUPAC Name |
tert-butyl N-(4-bromo-3-chloro-2-methylphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClNO2/c1-7-9(6-5-8(13)10(7)14)15-11(16)17-12(2,3)4/h5-6H,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPCPNSTLROHKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)Br)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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